![molecular formula C21H21BrClN3O2S B2882400 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide CAS No. 422288-29-7](/img/no-structure.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C21H21BrClN3O2S and its molecular weight is 494.83. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has explored the synthesis of quinazolinone derivatives and their potential in antimicrobial applications. For instance, studies have shown that certain sulfonamides bearing quinazolinone structures demonstrate remarkable antibacterial and antifungal activities. These compounds were synthesized through various chemical reactions, including the reaction of acid chloride with thionyl chloride followed by Schiff base formation, and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species (N. Patel et al., 2010). Another study reported the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, indicating potential for diverse biological activities through regioselective reactions (N. Kut et al., 2020).
Antiviral and Anti-inflammatory Properties
Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave techniques exhibited promising antiviral activities against a variety of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus. This highlights their potential as therapeutic agents against infectious diseases (P. Selvam et al., 2007). Additionally, analogue-based design and synthesis of 2,3-diaryl quinazolinones have shown non-ulcerogenic anti-inflammatory properties, offering a gastric sparing alternative to traditional anti-inflammatory agents. These compounds displayed significant cyclooxygenase inhibition and reduced rat paw edema, suggesting their utility in treating inflammation without the gastrointestinal side effects commonly associated with NSAIDs (E. Manivannan & S. Chaturvedi, 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and substitution reactions.", "Starting Materials": [ "4-chlorobenzylamine", "2-nitrobenzaldehyde", "thiourea", "hexanoyl chloride", "sodium borohydride", "bromine" ], "Reaction": [ "Step 1: Condensation reaction between 4-chlorobenzylamine and 2-nitrobenzaldehyde to form 4-chloro-N-(2-nitrobenzylidene)aniline", "Step 2: Reduction of 4-chloro-N-(2-nitrobenzylidene)aniline using sodium borohydride to form 4-chloro-N-(2-aminobenzylidene)aniline", "Step 3: Reaction of 4-chloro-N-(2-aminobenzylidene)aniline with thiourea to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "Step 4: Reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with hexanoyl chloride to form 6-(hexanoylamino)-4-oxo-2-sulfanylidene-1H-quinazoline", "Step 5: Bromination of 6-(hexanoylamino)-4-oxo-2-sulfanylidene-1H-quinazoline to form 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide", "Step 6: Reaction of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide with 4-chlorobenzyl chloride to form the final compound, 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide" ] } | |
CAS-Nummer |
422288-29-7 |
Produktname |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide |
Molekularformel |
C21H21BrClN3O2S |
Molekulargewicht |
494.83 |
IUPAC-Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide |
InChI |
InChI=1S/C21H21BrClN3O2S/c22-15-7-10-18-17(12-15)20(28)26(21(29)25-18)11-3-1-2-4-19(27)24-13-14-5-8-16(23)9-6-14/h5-10,12H,1-4,11,13H2,(H,24,27)(H,25,29) |
InChI-Schlüssel |
AHHVVZZIPPMZQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



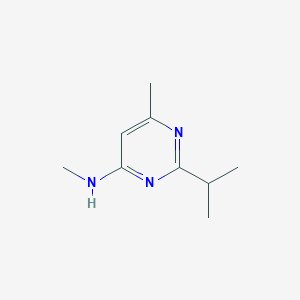
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2882321.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)
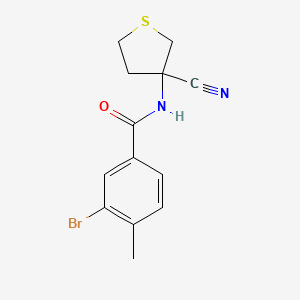
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)
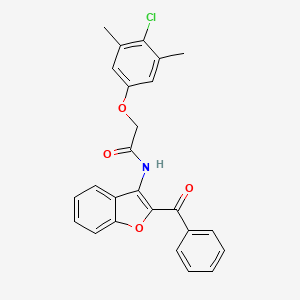
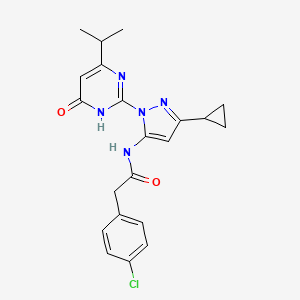
![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)
![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)
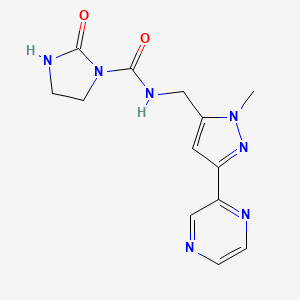
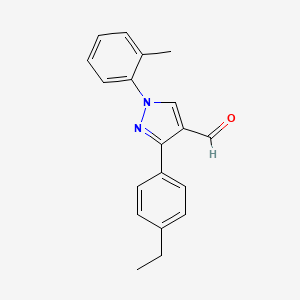
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)
